ethyl N-(4-acetyl-2-nitrophenyl)glycinate

Medicinal Chemistry Kinase Inhibitor Synthesis Heterocyclic Scaffold Construction

Researchers developing c-Met kinase inhibitors often face supply bottlenecks for the critical intermediate with the 4-acetyl-2-nitro substitution pattern. This ethyl ester glycinate ensures fidelity to the patented WO 2008/067127 route, enabling reliable SAR studies. - Exclusive 4-acetyl-2-nitrophenyl scaffold essential for downstream bicyclic heterocycle formation. - Ethyl ester protecting group enables late-stage deprotection under mild conditions, preserving sensitive functionality in multi-step syntheses. - Available at ≥97% purity with standard laboratory packaging and global shipping to support oncology drug discovery programs.

Molecular Formula C12H14N2O5
Molecular Weight 266.25 g/mol
CAS No. 1293926-69-8
Cat. No. B1404471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-(4-acetyl-2-nitrophenyl)glycinate
CAS1293926-69-8
Molecular FormulaC12H14N2O5
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-]
InChIInChI=1S/C12H14N2O5/c1-3-19-12(16)7-13-10-5-4-9(8(2)15)6-11(10)14(17)18/h4-6,13H,3,7H2,1-2H3
InChIKeyWHIBUYVHXXZMIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ethyl N-(4-acetyl-2-nitrophenyl)glycinate: Technical Specifications


ethyl N-(4-acetyl-2-nitrophenyl)glycinate (CAS 1293926-69-8), also named ethyl 2-(4-acetyl-2-nitroanilino)acetate, is a functionalized nitroaromatic glycinate ester with the molecular formula C12H14N2O5 and molecular weight 266.25 g/mol . The compound features a 4-acetyl-2-nitrophenyl substituent on the amino group of glycine ethyl ester, presenting a dual-nitro-carbonyl aromatic scaffold with a protected carboxylic acid terminus . Commercially available at purities typically ≥95% to 97% , this compound is classified as harmful/irritant (GHS07) and requires standard laboratory handling precautions .

ethyl N-(4-acetyl-2-nitrophenyl)glycinate: Non-Interchangeable Analogs


Given the extremely limited publicly available research literature and primary data for ethyl N-(4-acetyl-2-nitrophenyl)glycinate (CAS 1293926-69-8), high-strength differential evidence meeting the stringent criteria of direct comparative quantification is currently unavailable. Acknowledging this limitation upfront is essential. However, based on the compound's unique structural features—specifically the synergistic 4-acetyl-2-nitrophenyl substitution pattern—and its documented role as a key intermediate in patented pharmaceutical synthesis pathways (WO 2008/067127) [1], substitution with seemingly analogous compounds (e.g., simple N-(4-acetyl-2-nitrophenyl)glycine without the ethyl ester, or other positional nitroaryl glycinate isomers) would fundamentally alter, or likely derail, subsequent chemical transformations. The critical ortho-nitro/para-acetyl substitution pattern is essential for the intended downstream reactivity, while the ethyl ester protecting group enables controlled late-stage deprotection . Substitution would therefore introduce unpredictable reactivity, compromise synthetic yields, or yield entirely different products.

ethyl N-(4-acetyl-2-nitrophenyl)glycinate: Differentiation Evidence


c-Met Kinase Inhibitor Intermediate Verification

This compound is specifically utilized as Intermediate 1.6 in the synthesis of bicyclic heterocyclic compounds disclosed in WO 2008/067127 A2, which are claimed as inhibitors of c-Met kinase, a validated target in oncology. This establishes the compound's utility as a validated, commercially sourced building block in the synthesis of biologically active, patent-protected molecules. While direct comparative yield or purity data is not disclosed in the patent, the explicit naming of this compound as a necessary precursor for a high-value therapeutic candidate provides a clear basis for its selection over structurally similar nitroaryl glycinates [1]. The substitution pattern is specifically required for the subsequent intramolecular cyclization and functional group manipulations leading to the active pharmacophore. In contrast, analogous compounds lacking this specific pattern would fail to generate the target scaffold, leading to synthesis failure [2].

Medicinal Chemistry Kinase Inhibitor Synthesis Heterocyclic Scaffold Construction Pharmaceutical Intermediate

Intramolecular Cyclization via Nitro Reduction

The ortho-nitroaniline substructure of ethyl N-(4-acetyl-2-nitrophenyl)glycinate is a key pharmacophore that enables a well-established chemical transformation: reduction of the nitro group to an amine, followed by spontaneous or induced intramolecular cyclization with the adjacent glycinate ester moiety to form nitrogen-containing heterocycles such as quinoxalin-2-ones [1]. This reactivity is intrinsic to the specific substitution pattern. While no direct kinetic or yield data comparing this exact compound to close analogs was found, class-level inference from studies on N-(o-nitrophenyl)glycines confirms that this reduction-cyclization pathway is a reliable route to biologically relevant heterocyclic scaffolds. The presence of the 4-acetyl group further provides a handle for additional functionalization, differentiating it from simpler o-nitrophenylglycinates . Compounds lacking the ortho-nitro group, or where the ester is not positioned appropriately, do not undergo this useful intramolecular cyclization.

Heterocyclic Chemistry Quinoxalinone Synthesis Nitro Reduction Synthetic Methodology

Ethyl Ester Protection Strategy

The key structural distinction of CAS 1293926-69-8 is the presence of an ethyl ester protecting group on the glycine carboxylic acid. This differentiates it from the corresponding free acid, N-(4-acetyl-2-nitrophenyl)glycine (CAS 4662-68-4). This esterification is not a trivial modification; it fundamentally alters the compound's physical properties (e.g., increased lipophilicity) and chemical reactivity. The ethyl ester serves as a protective group, enabling chemical transformations on other parts of the molecule that would be incompatible with a free carboxylic acid (e.g., nucleophilic additions, reductions with hydride reagents) [1]. The choice between the ester and the free acid is a critical decision in synthetic route planning. The free acid (CAS 4662-68-4) is commercially available but offers a different, less protected starting point .

Protecting Group Strategy Prodrug Design Carboxylic Acid Protection Synthetic Intermediate

Potential Carbonic Anhydrase Inhibition

While direct binding data for CAS 1293926-69-8 against carbonic anhydrase (CA) is not available, its core structure aligns with a class of sulfonamide-free CA inhibitors. Research has shown that specific nitroaryl glycinate esters can inhibit human carbonic anhydrase II (hCA II) with notable potency. For example, a structurally related compound, ethyl N-(2-cyano-4-nitrophenyl)glycinate, demonstrated an IC50 value of 52 nM against hCA II [1]. This suggests that the nitroaryl glycinate scaffold, when appropriately substituted, can effectively engage the CA active site. The 4-acetyl-2-nitrophenyl substitution in our target compound is distinct from the 2-cyano-4-nitro pattern, which would be expected to alter both binding affinity and selectivity. This class-level inference highlights that the precise substitution pattern on the phenyl ring is crucial for modulating biological activity, and procuring this specific compound enables investigation of a unique chemical space within this pharmacophore class [2].

Enzyme Inhibition Carbonic Anhydrase Structure-Activity Relationship Medicinal Chemistry

Enhanced Lipophilicity and Cellular Permeability

A fundamental physicochemical distinction between ethyl N-(4-acetyl-2-nitrophenyl)glycinate (CAS 1293926-69-8) and its closest analog, N-(4-acetyl-2-nitrophenyl)glycine (CAS 4662-68-4), lies in its predicted drug-likeness, specifically lipophilicity (cLogP). While experimentally determined LogP values are not available for either compound, the presence of the ethyl ester in the target compound (MW 266.25) versus the polar carboxylic acid in the analog (MW 238.2) will increase its calculated partition coefficient (cLogP) by approximately 0.5 to 1.0 log units based on well-established fragment-based calculation methods [1]. This increase in lipophilicity is a critical parameter in medicinal chemistry, as it directly correlates with improved passive membrane permeability and potentially enhanced oral bioavailability for downstream derivatives [2]. For applications involving cellular assays or in vivo studies of derived products, the ester form may offer a significant advantage over the more polar, less membrane-permeable free acid.

ADME Properties Lipophilicity Drug-likeness Physicochemical Differentiation

ethyl N-(4-acetyl-2-nitrophenyl)glycinate: Research Applications


c-Met Kinase Inhibitor Program

This compound is a key building block for researchers synthesizing and optimizing bicyclic heterocyclic c-Met kinase inhibitors as described in patent literature (WO 2008/067127 A2). Procuring this exact intermediate ensures fidelity to the published route, enabling the efficient generation of target molecules for structure-activity relationship (SAR) studies in oncology drug discovery programs. [1]

Quinoxalinone Library Construction

Researchers focused on synthesizing libraries of nitrogen-containing heterocycles can utilize this compound's ortho-nitroaniline motif. Reduction of the nitro group initiates a reliable intramolecular cyclization with the adjacent glycinate ester, providing a direct and atom-economical route to functionalized quinoxalin-2-one scaffolds, which are privileged structures in medicinal chemistry. [1]

Sulfonamide-Free Carbonic Anhydrase Inhibitors

This specific nitroaryl glycinate ester provides a novel substitution pattern (4-acetyl-2-nitro) for exploring the SAR of sulfonamide-free inhibitors of carbonic anhydrase. This class has been shown to achieve nanomolar potency, and this compound offers a new vector for chemical optimization to potentially modulate selectivity and pharmacokinetic properties. [1]

Prodrug and Late-Stage Functionalization

For programs where a free carboxylic acid is ultimately desired but would be incompatible with early synthetic steps, the ethyl ester of this compound serves as a protected glycine equivalent. This allows for the use of harsh reagents or conditions before a final, mild deprotection step, making it a versatile intermediate in complex multi-step syntheses of bioactive molecules. [1]

Technical Documentation Hub

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